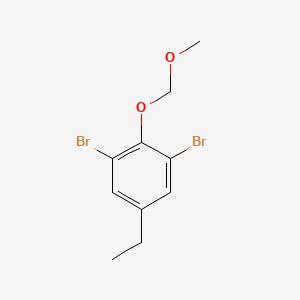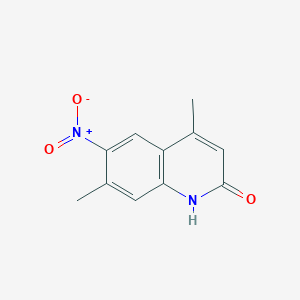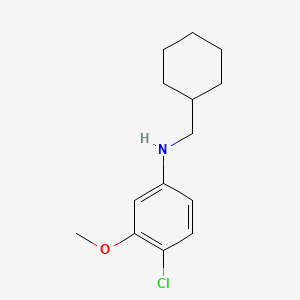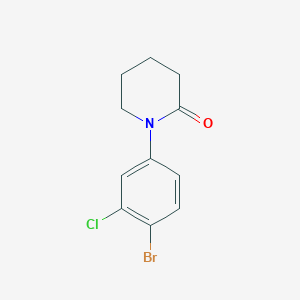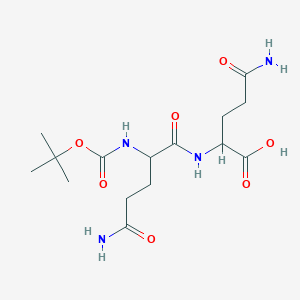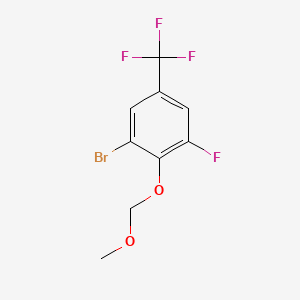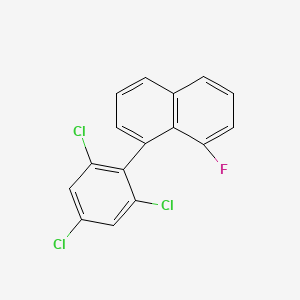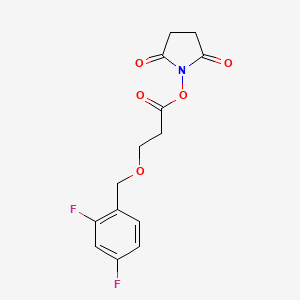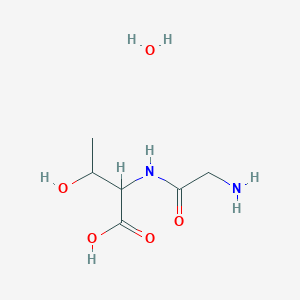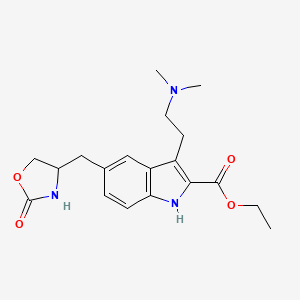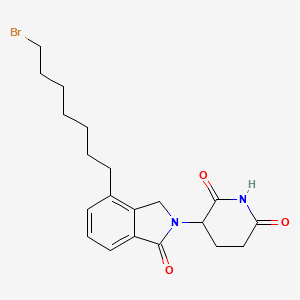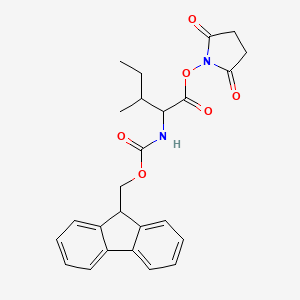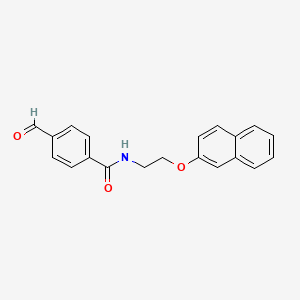
4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide typically involves the reaction of 4-formylbenzoic acid with 2-(naphthalen-2-yloxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Carboxy-N-(2-(naphthalen-2-yloxy)ethyl)benzamide.
Reduction: 4-Hydroxymethyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide is primarily used as a linker in antibody-drug conjugation (ADC). ADCs are a class of targeted cancer therapies that deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. This compound’s unique structure allows it to form stable linkages between antibodies and drugs, enhancing the efficacy and specificity of the treatment.
In addition to its role in ADCs, this compound is also used in:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of protein-ligand interactions and enzyme kinetics.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide in ADCs involves the formation of a stable covalent bond between the antibody and the drug. This linkage ensures that the drug is delivered specifically to the target cancer cells. Upon binding to the target cell, the ADC is internalized, and the drug is released, exerting its cytotoxic effects on the cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)morpholine: Similar structure but with a morpholine ring instead of a benzamide group.
2-(naphthalen-2-yloxy)ethane-1-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of a formyl group.
Uniqueness
4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide is unique due to its specific structure, which allows it to form stable linkages in ADCs. This stability is crucial for the targeted delivery of cytotoxic drugs to cancer cells, making it a valuable compound in cancer therapy.
Eigenschaften
Molekularformel |
C20H17NO3 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
4-formyl-N-(2-naphthalen-2-yloxyethyl)benzamide |
InChI |
InChI=1S/C20H17NO3/c22-14-15-5-7-17(8-6-15)20(23)21-11-12-24-19-10-9-16-3-1-2-4-18(16)13-19/h1-10,13-14H,11-12H2,(H,21,23) |
InChI-Schlüssel |
HGXOGGFMSAXMMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCNC(=O)C3=CC=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


